molecular formula C14H21NO4 B1267158 Benzyl 2,2-diethoxyethylcarbamate CAS No. 60085-61-2

Benzyl 2,2-diethoxyethylcarbamate

Cat. No. B1267158
CAS RN: 60085-61-2
M. Wt: 267.32 g/mol
InChI Key: YBQUFRCXCFAQQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The enantioselective synthesis of related benzyl carbamate derivatives has been explored through methodologies such as iodolactamization, which is a key step for producing highly functionalized structures (Campbell et al., 2009). Furthermore, the synthesis of alkyl benzimidazole-2-carbamates, showcasing the versatility of carbamate chemistry, involves reactions with alcohol or amine with acid chloride derivatives at room temperature (Ram et al., 1992). These methodologies highlight the synthetic accessibility of benzyl 2,2-diethoxyethylcarbamate and related compounds.

Molecular Structure Analysis

The molecular structure of benzyl 2,2-diethoxyethylcarbamate and similar compounds has been investigated using various analytical techniques. For instance, the molecular structure of polysulfonylamines, including a detailed analysis of urea and amide bond characteristics, provides insights into the non-planar geometry at nitrogen within the carbamate moiety (Dalluhn et al., 2001).

Chemical Reactions and Properties

Benzyl 2,2-diethoxyethylcarbamate participates in a range of chemical reactions, including those leading to the formation of alkenylphosphonates under Horner-Wadsworth-Emmons conditions (Baird et al., 2011). Rhodium-catalyzed oxidative coupling reactions also demonstrate the compound's reactivity, enabling the synthesis of condensed heterocyclic compounds (Shimizu et al., 2009).

Physical Properties Analysis

The physical properties of benzyl 2,2-diethoxyethylcarbamate, such as solubility, melting point, and crystalline structure, are crucial for its application in synthesis. The vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopic studies provide detailed information on the physical characteristics of similar compounds, offering insights into their behavior in various chemical environments (Rao et al., 2016).

Chemical Properties Analysis

The chemical properties of benzyl 2,2-diethoxyethylcarbamate, including reactivity, stability, and interaction with other chemical species, are defined by its functional groups. Studies on related compounds, such as the preparation and characterization of substituted benzyl N-nitrosocarbamates (Venkata et al., 2009), highlight the broad range of reactions and transformations benzyl 2,2-diethoxyethylcarbamate can undergo.

Scientific Research Applications

Radical Polymerization

Benzyl 2,2-diethoxyethylcarbamate has been utilized in the radical polymerization of styrene. Alberti et al. (2003) demonstrated that benzyl (diethoxyphosphoryl)dithioformate, a compound related to benzyl 2,2-diethoxyethylcarbamate, controlled the radical polymerization of styrene, leading to higher molecular weight polymers with moderate polydispersity (Alberti et al., 2003).

Gold(I)-Catalyzed Reactions

Zhang et al. (2006) explored the use of a compound similar to benzyl 2,2-diethoxyethylcarbamate, benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate, in gold(I)-catalyzed intramolecular hydroamination of allenes. This process led to the formation of benzyl 4,4-diphenyl-2-vinylpyrrolidine-1-carboxylate in high yield, demonstrating the compound's potential in facilitating complex organic reactions (Zhang et al., 2006).

Chiral Amination Reactions

Lebel et al. (2012) reported the use of a chiral N-mesyloxycarbamate, structurally related to benzyl 2,2-diethoxyethylcarbamate, for rhodium-catalyzed stereoselective C-H amination reactions. This research highlights the potential of such compounds in the production of chiral benzylic and propargylic amines (Lebel et al., 2012).

Selective Flotation in Mining

Dong et al. (2021) studied a novel collector, S-benzyl-N-ethoxycarbonyl thiocarbamate (closely related to benzyl 2,2-diethoxyethylcarbamate), for the selective recovery of galena in polymetallic sulfide ores. Their research demonstrated superior flotation performance compared to conventional collectors, indicating its potential in mining applications (Dong et al., 2021).

Fungicide Development

Kamoshita et al. (1993) developed Diethofencarb, a carbamate fungicide with activities against benzimidazole-resistant strains of fungi, by synthesizing an isopropyl N-phenylcarbamate, which is structurally similar to benzyl 2,2-diethoxyethylcarbamate. This compound displayed systemic activity and control of gray mold diseases (Kamoshita et al., 1993).

Cholinesterase Inhibition

Pizova et al. (2017) synthesized benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, which are structurally related to benzyl 2,2-diethoxyethylcarbamate, and demonstrated their ability to inhibit acetylcholinesterase and butyrylcholinesterase, offering potential therapeutic applications (Pizova et al., 2017).

Safety And Hazards

Benzyl 2,2-diethoxyethylcarbamate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

benzyl N-(2,2-diethoxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-3-17-13(18-4-2)10-15-14(16)19-11-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQUFRCXCFAQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)OCC1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303439
Record name Benzyl (2,2-diethoxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2,2-diethoxyethylcarbamate

CAS RN

60085-61-2
Record name 60085-61-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158340
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl (2,2-diethoxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An aqueous solution (400 ml) of sodium carbonate (31.8 g) and carbobenzoxy chloride (51.2 g) were added to a solution of 2,2-diethoxyethylamine (42.0 g) in ethyl acetate (300 ml) under ice-cooling, and the mixture was stirred for 6 hours. After separating the mixture into layers, the organic layer was washed successively with 0.5N hydrochloric acid, an aqueous sodium bicarbonate solution and an aqueous saturated sodium chloride solution, dried and concentrated to give pale orange oily benzyl 2,2-diethoxyethylcarbamate (78.6 g).
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
51.2 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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